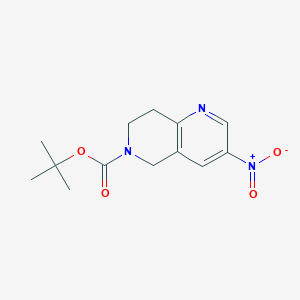
H-Gly-Trp-Gly-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-Gly-Trp-Gly-Gly-OH” is a polypeptide . The term “polypeptide” refers to a chain of amino acids linked together by peptide bonds. The specific sequence of amino acids determines the properties and functions of the polypeptide.
Synthesis Analysis
While specific synthesis methods for “H-Gly-Trp-Gly-Gly-OH” were not found, peptide synthesis generally involves the coupling of amino acids in a specific sequence. This process often requires the protection of certain amino and carboxyl groups during the synthesis to prevent unwanted reactions .
Scientific Research Applications
Encephalitogenic Peptides and Immune Response
Peptides similar to "H-Gly-Trp-Gly-Gly-OH" have been studied for their role in inducing experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis. For example, Suzuki et al. (1973) synthesized peptides containing tryptophan and tested their ability to induce EAE in guinea pigs, identifying a nonapeptide with significant encephalitogenic activity Studies on Encephalitogenic Fragments of Myelin Protein. I. Synthesis of Tryptophan-containing Fragments. This research contributes to understanding autoimmune responses in the nervous system and the molecular mechanisms behind multiple sclerosis.
Peptide and Protein Structure Studies
Peptides containing tryptophan, similar to "H-Gly-Trp-Gly-Gly-OH," are also used in nuclear magnetic resonance (NMR) studies to investigate protein and peptide structures. Margetson et al. (1980) explored the NMR spectra of encephalitogenic peptides, providing insights into their conformations and interactions, crucial for understanding protein folding and function N.M.R. studies on myelin basic protein. IV. 13C N.M.R. of the peptide encephalitogenic in the guinea pig.
Glutathione Analogues
Research into glutathione (GSH) analogues, like the study by Cacciatore et al. (2003), involves peptides with sequences similar to "H-Gly-Trp-Gly-Gly-OH." These studies focus on synthesizing and characterizing novel GSH analogues for their potential inhibitory effects on human GST P1-1, an enzyme involved in detoxification processes Synthesis and activity of novel glutathione analogues containing an urethane backbone linkage. Understanding these interactions is vital for drug development and therapeutic applications.
Peptide-Nucleic Acid Interactions
Peptides containing tryptophan, like "H-Gly-Trp-Gly-Gly-OH," are also studied for their interactions with nucleic acids. Ishida et al. (1994) examined the binding of tryptophan-containing peptides to 7-methylguanine, revealing preferences and specificity in these molecular interactions, which are fundamental in understanding protein-DNA/RNA recognition processes Recognition of a nucleic acid base by tryptophan-containing peptides.
Safety and Hazards
The safety data sheet for “H-Gly-Trp-Gly-Gly-OH” suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
The compound H-Gly-Trp-Gly-Gly-OH, also known as 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid, is a tripeptide. It contains an indole nucleus, which is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which are present in this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c18-6-14(23)22-13(17(27)21-8-15(24)20-9-16(25)26)5-10-7-19-12-4-2-1-3-11(10)12/h1-4,7,13,19H,5-6,8-9,18H2,(H,20,24)(H,21,27)(H,22,23)(H,25,26)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSNQAKIOXZJMH-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427215 |
Source


|
| Record name | CTK0I7290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24591-52-4 |
Source


|
| Record name | CTK0I7290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)









![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)


